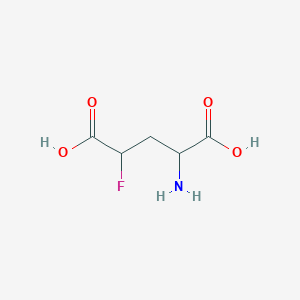

4-Fluoroglutamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluoropentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSHPWJJSVEEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949843 | |

| Record name | 2-amino-4-fluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2708-77-2 | |

| Record name | 4-Fluoroglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-4-fluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroglutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Evolving Synthesis of 4-Fluoroglutamic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into amino acids has profound effects on their biological activity, making 4-fluoroglutamic acid a molecule of significant interest in medicinal chemistry and drug development. Its synthesis has evolved considerably from early racemic preparations to sophisticated stereoselective methods. This technical guide provides an in-depth historical synthesis of this compound, detailing key experimental protocols and quantitative data to serve as a comprehensive resource.

Early Racemic Syntheses: The Michael Addition Era

The first successful syntheses of this compound were reported in the early 1960s and were based on the Michael addition reaction, yielding racemic mixtures of diastereomers.

The Hudlický Synthesis (1961)

The pioneering synthesis of this compound was achieved by Hudlický in 1961.[1][2] This approach involved the Michael addition of diethyl acetamidomalonate to ethyl 2-fluoroacrylate.[1][2] The resulting adduct was then hydrolyzed under acidic conditions to yield this compound.[1]

Experimental Protocol: Hudlický's Michael Addition and Hydrolysis [1]

-

Michael Addition:

-

Dissolve sodium metal (100 mg) and diethyl acetamidomalonate (10.85 g, 0.05 mol) in absolute ethanol (22 ml) with gentle warming.

-

Cool the solution and add ethyl 2-fluoroacrylate (5.9 g, 0.05 mol) over 2 minutes.

-

Allow the reaction mixture to stand at room temperature for 5 hours, followed by refrigeration (5 °C) overnight.

-

Filter the separated crystalline product, wash with cold ethanol, and dry in a desiccator.

-

Yield of crude diethyl 2-acetamido-2-carboxy-4-fluoroglutarate: 58.7% (reported by Hudlický).[1] A modified procedure reported by Tolman achieved an 88% yield of the crude adduct.[1]

-

-

Acid Hydrolysis:

-

Reflux the adduct (67.0 g, 0.2 mol) with 6 N hydrochloric acid (175 ml) for 5 hours.

-

Evaporate the solution in vacuo.

-

Take up the residue in water (40 ml) and evaporate again; repeat this step three times to remove most of the hydrogen chloride.

-

Dissolve the final residue in water (33 ml) and slowly add pyridine (28 ml).

-

Carefully dilute with ethanol (190 ml total) over 6-8 hours to induce crystallization.

-

After refrigeration overnight, filter the product, wash repeatedly with ethanol and then ether, and dry.

-

Yield of this compound: 61% (crude, reported by Hudlický); 80% (modified procedure by Tolman).[1]

-

The "Inverse" Michael Addition (Buchanan, Dean, and Pattison, 1962)

A year after Hudlický's report, Buchanan, Dean, and Pattison described an analogous preparation using an "inverse" Michael addition strategy.[2] In this approach, diethyl fluoromalonate served as the Michael donor, adding to ethyl α-acetamidoacrylate.[2] The subsequent acid hydrolysis of the adduct furnished this compound in a 56% overall yield.[2]

Advancements in Stereoselective Synthesis

The limitations of racemic mixtures spurred the development of stereoselective synthetic routes to access specific stereoisomers of this compound, which are crucial for understanding its biological function and for therapeutic applications.

Electrophilic Fluorination of Pyroglutamic Acid Derivatives

A significant advancement in the stereoselective synthesis of this compound involves the electrophilic fluorination of chiral pyroglutamic acid derivatives, which are readily available from L-glutamic acid.[3] This method provides a pathway to single stereoisomers.[3]

The electrophilic fluorination of an enantiomerically pure 2-pyrrolidinone (a pyroglutamic acid derivative) using N-fluorobenzenesulfonimide (NFSi) as the fluorine source leads to a completely diastereoselective monofluorination.[3] The resulting trans-substituted α-fluoro lactam can then be converted to (2S,4R)-4-fluoroglutamic acid.[3]

Logical Flow of Electrophilic Fluorination

Caption: Workflow for the synthesis of (2S,4R)-4-fluoroglutamic acid via electrophilic fluorination.

Chemo-Enzymatic and Biocatalytic Approaches

The quest for enantiomerically pure this compound and its derivatives has led to the development of elegant chemo-enzymatic and biocatalytic methods. These strategies leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to catalyze key steps in the synthetic pathway.

One notable example is the enzymatic resolution of a racemic precursor to 4,4-difluoroglutamic acid using subtilisin.[4] In this process, the enzyme selectively hydrolyzes one enantiomer of a diester intermediate, allowing for the separation of the two enantiomers.[4]

Experimental Protocol: Enzymatic Kinetic Resolution [4]

-

Reaction Setup:

-

Dissolve the racemic N-benzyloxycarbonyl-5-tert-butyl-4,4-difluoroglutamic acid dimethyl ester (1.00 g, 2.58 mmol) in DMSO (120 mL).

-

Sequentially add sodium phosphate buffer (400 mM, pH 7.0, 10 mL), water (50 mL), and a solution of subtilisin (59.9 mg) in water (20 mL).

-

Maintain the reaction mixture at room temperature using an ice bath during the additions.

-

-

Reaction and Workup:

-

Stir the solution at room temperature for 13 hours.

-

Acidify the mixture with a 10% citric acid solution in water (300 mL) and saturate with brine (300 mL).

-

Extract the solution with ethyl acetate (4 x 200 mL).

-

The separation of the hydrolyzed acid (one enantiomer) and the unreacted ester (the other enantiomer) is then achieved through standard chromatographic techniques.

-

Another biocatalytic approach involves the use of glutamic decarboxylase to selectively decarboxylate the (2S)-enantiomers from a racemic mixture of this compound diastereomers, providing a route to enantiomerically pure (R)-4-amino-2-fluorobutyric acid and leaving the unreacted (2R)-4-fluoroglutamic acid.[5]

Synthesis of Stereoisomeric 4-Fluoroglutamines via the Passerini Reaction

A versatile strategy for the synthesis of all four stereoisomers of 4-fluoroglutamine employs a Passerini three-component reaction.[6] This reaction efficiently constructs the carbon skeleton of 4-substituted glutamine derivatives.[6] Subsequent nucleophilic fluorination, often using a "neutralized" tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) reagent, introduces the fluorine atom with stereocontrol.[6]

Passerini Reaction-Based Synthesis Workflow

Caption: General workflow for the synthesis of optically pure 4-fluoroglutamine isomers.

Quantitative Data Summary

The following table summarizes the reported yields for various key synthetic steps and overall routes to this compound and its derivatives. It is important to note that direct comparison of yields can be challenging due to variations in starting materials, reaction scales, and purification methods.

| Synthetic Method | Key Step | Reported Yield | Reference |

| Michael Addition (Hudlický) | Michael Adduct Formation (Crude) | 58.7% | [1] |

| Overall Yield (Crude 4-FGA) | ~34% | [1] | |

| Modified Michael Addition (Tolman) | Michael Adduct Formation (Crude) | 80-88% | [1] |

| Hydrolysis to 4-FGA | 80% | [1] | |

| Overall Yield (Crystalline 4-FGA) | ~64-70% | [1] | |

| "Inverse" Michael Addition (Buchanan et al.) | Overall Yield of 4-FGA | 56% | [2] |

| Passerini Reaction Route | Passerini Reaction for 4-Acyloxy Gln Derivative | 95% | [6] |

| Deprotection to 4-Hydroxy Gln Derivative | 91% | [6] | |

| Tosylation of 4-Hydroxy Gln Derivative | 96% | [6] | |

| Chemo-Enzymatic Synthesis (Difluoro-GA) | Enzymatic Resolution Product (L-14) | 47% | [4] |

Conclusion

The synthesis of this compound has progressed from low-yield, non-selective early methods to highly efficient and stereocontrolled modern strategies. The initial reliance on Michael addition reactions provided the foundation for further exploration. The subsequent development of electrophilic fluorination of chiral precursors, asymmetric catalysis, and chemo-enzymatic resolutions has enabled access to specific stereoisomers, which is paramount for applications in drug discovery and chemical biology. The versatility of methods like the Passerini reaction has further expanded the toolkit for creating fluorinated glutamine derivatives. This historical and technical overview provides researchers with a solid foundation for understanding and applying the synthesis of this important fluorinated amino acid.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic fluorination of pyroglutamic acid derivatives: application of substrate-dependent reactivity and diastereoselectivity to the synthesis of optically active 4-fluoroglutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemo-Enzymatic Synthesis of Each Enantiomer of Orthogonally-Protected 4,4-Difluoroglutamic Acid – A Candidate Monomer for Chiral Brønsted-Acid Peptide-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical and Physical Properties of 4-Fluoroglutamic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of this compound. This fluorinated analog of glutamic acid is of significant interest in medicinal chemistry and drug development, particularly as a probe for enzymatic systems and as a radiotracer for positron emission tomography (PET) in oncology.

Core Chemical and Physical Properties

This compound (4-FGA) is an amino acid derivative where a hydrogen atom at the C4 position of glutamic acid is replaced by a fluorine atom. This substitution significantly influences the molecule's electronic properties and biological activity while maintaining a similar steric profile to the parent molecule.

General and Computed Properties

The fundamental properties of this compound are summarized below. These values are primarily for the DL-racemic mixture unless specified otherwise.

| Property | Value | Citation(s) |

| Molecular Formula | C₅H₈FNO₄ | [1][2] |

| Molecular Weight | 165.12 g/mol | [1][2][3] |

| IUPAC Name | 2-amino-4-fluoropentanedioic acid | [1] |

| Synonyms | γ-fluoroglutamic acid, 4-Fluoro-DL-glutamic acid | [1] |

| Appearance | White solid | |

| CAS Number | 2708-77-2 (DL-form); 26432-31-5 (L-form) | [1][2] |

| Melting Point | 185°C (decomposes) | |

| Boiling Point | 342.4 ± 42.0 °C (Predicted) | |

| Density | 1.498 ± 0.06 g/cm³ (Predicted) | |

| pKa (Predicted) | 2.06 ± 0.10 | |

| Solubility | The hydrochloride salt is soluble in water. The free acid is soluble in 1 M HCl with heating. | [4][5] |

Stereochemistry

This compound possesses two chiral centers at the C2 and C4 positions. This gives rise to four distinct stereoisomers:

-

(2S, 4R)-4-fluoroglutamic acid

-

(2S, 4S)-4-fluoroglutamic acid

-

(2R, 4S)-4-fluoroglutamic acid

-

(2R, 4R)-4-fluoroglutamic acid

The specific stereochemistry is crucial for biological activity, as enzymes and transporters are highly stereoselective.[6][7]

Experimental Protocols

The synthesis and analysis of this compound and its derivatives involve multi-step procedures requiring careful control of reaction conditions to achieve the desired stereochemistry and purity.

Synthesis Methodologies

Several synthetic routes to this compound have been reported, often starting from derivatives of glutamic acid or pyroglutamic acid. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

Protocol Example: Michael Addition and Hydrolysis [8][9]

-

Preparation of Ethyl 2-fluoroacrylate: This key intermediate is synthesized from an appropriate precursor, such as ethyl 2-fluoro-3-(4'-toluenesulphonyloxy)-propionate, by treatment with potassium phthalimide under vacuum.

-

Michael Addition: Diethyl acetamidomalonate (in an ethanolic solution with a sodium ethoxide catalyst) is reacted with the prepared ethyl 2-fluoroacrylate. The reaction mixture is allowed to stand for several hours, resulting in the formation of the diethyl 2-acetamido-2-(2-ethoxycarbonyl-1-fluoroethyl)malonate adduct.

-

Acid Hydrolysis and Decarboxylation: The resulting ester is refluxed with 6 N hydrochloric acid for several hours. This step hydrolyzes the ester and amide groups and decarboxylates the malonate moiety.

-

Isolation and Purification: The reaction mixture is evaporated to dryness. The residue is redissolved in water, and the pH is adjusted with pyridine to precipitate the crude this compound. The product is then crystallized from an ethanol/water mixture to yield the purified compound.

Protocol Example: Radiolabeling with ¹⁸F [10][11] For PET applications, this compound is labeled with the positron-emitting isotope ¹⁸F (t½ ≈ 110 min).

-

Precursor: A suitable precursor, such as a protected 4-bromoglutamic acid derivative complexed with a metal (e.g., Ni(II) complex of a Schiff base), is prepared.

-

Nucleophilic Fluorination: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron and activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K222) with potassium carbonate. The activated [¹⁸F]fluoride is then reacted with the precursor in an organic solvent (e.g., acetonitrile) at an elevated temperature. This results in a nucleophilic substitution of the leaving group (e.g., bromo) with [¹⁸F]fluoride.

-

Deprotection: The protecting groups are removed under harsh conditions, typically by heating with strong acid (e.g., 6 M HCl).

-

Purification: The crude radiolabeled product is neutralized and purified using semi-preparative high-performance liquid chromatography (HPLC). The final product is formulated in a physiologically compatible buffer for injection.

Analytical Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, including chemical shifts and coupling constants that help define the connectivity of the carbon skeleton.

-

¹³C NMR: Shows the chemical shifts of the carbon atoms. The carbon atom bonded to fluorine exhibits a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: A definitive technique for fluorinated compounds, showing a single resonance (or multiple for diastereomers) with coupling to adjacent protons.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray ionization (ESI) is commonly used for amino acids.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amine N-H stretches.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential for separating and quantifying the different stereoisomers of this compound.[6]

Biological Activity and Signaling Pathways

The incorporation of fluorine alters the acidity and metabolic stability of glutamic acid, making 4-FGA a valuable tool for studying glutamate metabolism and transport, especially in cancer.

Mechanism of Action and Cellular Uptake

Many cancer cells exhibit an increased demand for glutamine and glutamate to fuel anabolic processes and maintain redox balance.[11][12] [¹⁸F]-labeled this compound leverages this metabolic feature for tumor imaging.

The primary mechanism involves its transport into cancer cells via amino acid transporters, most notably the cystine/glutamate antiporter (system xc⁻) .[10][12] This transporter is overexpressed in many tumor types and plays a critical role in maintaining high intracellular levels of glutathione, which protects the cell from oxidative stress. By acting as a substrate for system xc⁻, [¹⁸F]-4-FGA is actively taken up and trapped within tumor cells, allowing for their visualization by PET.

References

- 1. This compound | C5H8FNO4 | CID 102871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 4-Fluoro-l-glutamic acid | C5H8FNO4 | CID 13649445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (4S)-4-(3-[18F]Fluoropropyl)-l-glutamate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of 4-Fluoroglutamic Acid: Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoisomers of 4-fluoroglutamic acid, a molecule of significant interest in medicinal chemistry and drug development. This document details the nomenclature, stereochemical relationships, synthesis, and characterization of the four distinct stereoisomers.

Introduction to this compound Stereoisomers

This compound is a fluorinated analog of the non-essential amino acid glutamic acid. The introduction of a fluorine atom at the C4 position creates two stereogenic centers (C2 and C4), giving rise to four possible stereoisomers. These isomers often exhibit distinct biological activities, making their individual synthesis and characterization crucial for research and pharmaceutical applications, particularly in the development of metabolic imaging agents and enzyme inhibitors.[1]

Nomenclature and Stereochemical Relationships

The four stereoisomers of this compound can be systematically named using two primary nomenclature systems: the Cahn-Ingold-Prelog (CIP) system, which assigns (R) or (S) configuration to each stereocenter, and the erythro/threo system, which describes the relative configuration of the substituents on the two stereocenters.

The stereochemical relationships between the isomers are illustrated in the diagram below. The (2S,4R) and (2R,4S) isomers are enantiomers of each other, as are the (2S,4S) and (2R,4R) isomers. The relationship between any other pair of isomers is diastereomeric.

Quantitative Data

The following tables summarize key quantitative data for the stereoisomers of this compound and its derivatives. Data for the free amino acids is limited in the literature; therefore, data for protected intermediates and the corresponding glutamine derivatives are also included.

Table 1: Physicochemical Properties of this compound and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Fluoro-DL-glutamic acid | C5H8FNO4 | 165.12 | 185 (dec.)[2] |

| erythro-4-Fluoroglutamine | C5H9FN2O3 | 164.14 | 140-145[3] |

| threo-4-Fluoroisoglutamine | C5H9FN2O3 | 164.14 | 184-185[3] |

Table 2: Spectroscopic Data for this compound Derivatives

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | 19F NMR (Solvent) |

| erythro-4-Fluoroglutamine (D2O) | 2.355 (1H, m), 2.577 (1H, m), 3.957 (1H, dd), 5.278 (1H, ddd)[3] | 36.25, 54.88, 91.77, 176.42, 178.10[3] | -186.4 (ddd)[3] |

| (2R,4S)-4-Fluoroisoglutamine (d6-DMSO) | 2.288 (1H, m), 2.384 (1H, m), 4.059 (1H, ddd), 5.107 (1H, ddd), 7.200 (1H, s), 7.592 (1H, s), 8.446 (1H, s)[3] | 32.68, 52.70, 88.16, 171.80, 173.41[3] | -184.7 (ddd)[3] |

| (2R,4R)-Di-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-(3-fluoropropyl)pentanedioate (CDCl3) | 1.43 (s, 9H), 1.46 (s, 18H), 1.58–1.78 (m, 4H), 1.78–2.00 (m, 2H), 2.29–2.47 (m, 1H), 4.06–4.22 (m, 1H), 4.32–4.45 (m, 1H), 4.45–4.55 (m, 1H), 4.89 (d, J = 8.9 Hz, 1H)[4] | 27.9 (d, J = 20.0 Hz), 28.1, 28.2, 28.3 (d, J = 6.0 Hz), 28.4, 34.5, 43.2, 53.3, 79.9, 81.0, 82.1, 83.7 (d, J = 164.0 Hz), 155.7, 171.9, 174.8[4] | Not Reported |

| (2R,4S)-4-(3-Fluoropropyl)-D-glutamic acid (Methanol-d4) | 1.61–1.86 (m, 4H), 1.94–2.05 (m, 1H), 2.08–2.20 (m, 1H), 2.71–2.83 (m, 1H), 3.95 (dd, J = 8.7, 5.6 Hz, 1H), 4.33–4.43 (m, 1H), 4.45–4.55 (m, 1H)[5] | 28.8 (d, J = 20.0 Hz), 29.4 (d, J = 5.0 Hz), 33.6, 42.3, 52.4, 84.4 (d, J = 164.0 Hz), 171.6, 177.7[5] | -220.91[5] |

Experimental Protocols

Synthesis of this compound Stereoisomers

The stereospecific synthesis of the four isomers of this compound can be achieved through various synthetic routes. A common strategy involves the stereocontrolled introduction of the fluorine and amino functionalities. The following is a representative protocol for the synthesis of the erythro and threo diastereomers, which can then be resolved into their respective enantiomers.

Representative Synthesis of a Mixture of this compound Diastereomers:

A general and historical approach to a mixture of diastereomers is the Michael addition of a nucleophile to a fluorinated Michael acceptor.

Detailed Protocol for Stereoselective Synthesis of 4-Fluoroglutamine Isomers (as a precursor to this compound):

A versatile route to all four stereoisomers of 4-fluoroglutamine has been developed, which can be adapted for the synthesis of this compound.[1] This method utilizes a Passerini three-component reaction followed by a nucleophilic fluorination.

-

Passerini Reaction: An isocyanide, a carboxylic acid, and an aldehyde are reacted to form an α-acyloxy carboxamide. This efficiently constructs the backbone of the 4-substituted glutamine derivative.[1]

-

Deprotection: A selective removal of a protecting group (e.g., a chloroacetyl group) yields the corresponding alcohol.[1]

-

Tosylation: The alcohol is then converted to a tosylate, which serves as a good leaving group for the subsequent fluorination step.[1]

-

Nucleophilic Fluorination: The tosylate is reacted with a fluoride source, such as tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), under controlled pH conditions to introduce the fluorine atom with inversion of configuration at the C4 position.[1]

-

Final Deprotection: Removal of the remaining protecting groups yields the final 4-fluoroglutamine stereoisomer.

The stereochemical outcome is controlled by the choice of the starting chiral precursors. For example, starting from L-aspartic acid derivatives leads to the (2S) isomers, while D-aspartic acid derivatives yield the (2R) isomers. The stereochemistry at the C4 position is controlled by the stereochemistry of the intermediate alcohol and the SN2 fluorination reaction.[1]

Chiral HPLC Separation of this compound Stereoisomers

The separation of the four stereoisomers of this compound or its derivatives is typically achieved by chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Chiral HPLC Separation:

A reported method for the simultaneous determination of four stereoisomers of a 4-(3-fluoropropyl)-glutamic acid analog, which can be adapted for this compound, is as follows:[6]

-

Column: Chirex 3126 (3-cm)

-

Mobile Phase: A mixture of acetonitrile (MeCN) and aqueous copper sulfate (CuSO4). The exact ratio may need optimization.

-

Detection: UV detection at 220 nm.

-

Elution Order: The elution order of the stereoisomers is dependent on their interaction with the chiral stationary phase and the mobile phase additives. For the 4-(3-fluoropropyl)-glutamic acid analog, the reported elution order was (2R,4S), (2S,4S), (2R,4R), and (2S,4R).[6]

This method allows for the separation of all four stereoisomers without derivatization in a relatively short analysis time.

Conclusion

The four stereoisomers of this compound represent a valuable set of tools for researchers in chemistry, biology, and medicine. Their distinct stereochemistry leads to different biological properties, underscoring the importance of stereoselective synthesis and robust analytical methods for their separation and characterization. This guide provides a foundational understanding of the nomenclature, synthesis, and key analytical data for these important molecules, serving as a valuable resource for their application in scientific research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. journals.plos.org [journals.plos.org]

- 5. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]

- 6. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Gamma-Fluorinated Glutamic Acid Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activity of gamma-fluorinated glutamic acid analogues, a class of compounds with significant potential in neuroscience and drug development. By strategically introducing fluorine atoms into the glutamic acid scaffold, researchers have been able to modulate the pharmacological properties of this key neurotransmitter, leading to the development of valuable research tools and potential therapeutic agents. This guide provides a comprehensive overview of their synthesis, interactions with key biological targets, and the experimental methodologies used to characterize their activity.

Introduction to Gamma-Fluorinated Glutamic Acid Analogues

Glutamic acid is the primary excitatory neurotransmitter in the central nervous system (CNS) and plays a crucial role in numerous physiological processes.[1] Its fluorinated analogues are of significant biological interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered chemical reactivity.[2] This guide focuses on key analogues, including 4-fluoroglutamic acid and 4,4-difluoroglutamic acid, and their interactions with critical enzymes and receptors within the glutamatergic and GABAergic systems.

Key Biological Target: Glutamate Decarboxylase (GAD)

A primary target of gamma-fluorinated glutamic acid analogues is glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate into the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][4] Inhibition of GAD can have profound effects on the balance of excitation and inhibition in the brain.

Quantitative Data: Inhibition of Glutamate Decarboxylase

The stereochemistry at the gamma-position of this compound plays a critical role in its inhibitory potency against rat brain GAD. All stereoisomers of 4-fluoroglutamate have been shown to be competitive inhibitors of the enzyme.[2][5] The D-erythro isomer is the most potent inhibitor among the four stereoisomers.[2][5]

| Compound | Inhibition Type | K_i_ (M) |

| D-erythro-4-fluoroglutamate | Competitive | 2 x 10⁻³ |

| L-threo-4-fluoroglutamate | Competitive | Not specified |

| D-threo-4-fluoroglutamate | Competitive | 1.1 x 10⁻² |

| L-erythro-4-fluoroglutamate | Competitive | 1.1 x 10⁻² |

Table 1: Inhibitory constants (K_i_) of 4-fluoroglutamate stereoisomers on rat brain glutamate decarboxylase. Data sourced from Drsata et al. (2000).[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of gamma-fluorinated glutamic acid analogues.

Radiometric Assay for Glutamate Decarboxylase (GAD) Inhibition

This protocol is adapted from the methods used to determine the inhibitory effects of 4-fluoroglutamate stereoisomers on rat brain GAD.[6]

Objective: To determine the kinetic parameters of GAD inhibition by gamma-fluorinated glutamic acid analogues.

Materials:

-

Enzyme preparation (e.g., rat brain homogenate)

-

¹⁴C-labeled L-glutamate

-

Pyridoxal-5'-phosphate (PLP)

-

Sodium phosphate buffer (0.1 M, pH 6.7)

-

Inhibitor compounds (e.g., stereoisomers of 4-fluoroglutamate) in various concentrations

-

30% KOH solution

-

Scintillation cocktail

-

Scintillation counter

-

Incubation setup at 37°C

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine the enzyme preparation, ¹⁴C-labeled L-glutamate (final concentration range 2.5-12.3 x 10⁻³ M), and PLP (1 x 10⁻⁴ M) in 0.1 M sodium phosphate buffer (pH 6.7).

-

Inhibitor Addition: For inhibition assays, add the inhibitor compound at various concentrations (typically ranging from 1 to 4 x 10⁻² M).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

CO₂ Trapping: During the incubation, trap the liberated ¹⁴CO₂ in 0.1 ml of 30% KOH.

-

Radioactivity Measurement: After the incubation period, measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.

-

Data Analysis: Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced. Determine the type of inhibition and the inhibitory constant (K_i_) by analyzing the data using appropriate kinetic models (e.g., Lineweaver-Burk plots).

Reversibility Test:

-

Pre-incubate the GAD preparation with the inhibitor for 30 minutes.

-

Dialyze the mixture against 0.1 M phosphate buffer (pH 6.7) for 2 hours with repeated buffer changes.

-

Measure the GAD activity of the dialyzed enzyme preparation as described above to determine if the inhibition is reversible.[6]

Signaling Pathways and Experimental Workflows

The biological effects of gamma-fluorinated glutamic acid analogues are best understood in the context of the signaling pathways they modulate and the experimental workflows used to study them.

GABAergic Signaling Pathway and the Impact of GAD Inhibition

The inhibition of GAD by gamma-fluorinated glutamic acid analogues directly impacts the GABAergic signaling pathway by reducing the synthesis of GABA. This can lead to a decrease in GABAergic neurotransmission and an imbalance between excitatory and inhibitory signals in the brain.[3][7]

Experimental Workflow: Radioligand Displacement Assay

Radioligand displacement assays are a common method to determine the binding affinity of a test compound to a receptor. This workflow illustrates the key steps involved in such an assay.

Experimental Workflow: Synthesis of a Gamma-Fluorinated Glutamic Acid Analogue

The synthesis of gamma-fluorinated glutamic acid analogues often involves multiple steps, including protection of functional groups, fluorination, and deprotection. The following diagram illustrates a generalized workflow for such a synthesis.

Conclusion

Gamma-fluorinated glutamic acid analogues represent a versatile class of compounds that have significantly contributed to our understanding of the glutamatergic and GABAergic systems. Their ability to selectively inhibit key enzymes like GAD provides a powerful tool for dissecting the roles of these pathways in health and disease. Further research into the interactions of these analogues with a broader range of neuronal targets, including various glutamate receptor subtypes and transporters, will undoubtedly open new avenues for the development of novel therapeutics for neurological and psychiatric disorders. This guide serves as a foundational resource for researchers embarking on or continuing their exploration of this exciting field.

References

- 1. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of stereoisomers of 4-fluoroglutamate on rat brain glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of NMDA Receptor Inhibition and Activation. | Molecular Physiology & Biophysics | Vanderbilt University [medschool.vanderbilt.edu]

- 7. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

The Rare Fluorine-Fixers: A Technical Guide to Organofluorine Compounds in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a powerful strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. While synthetic organofluorine chemistry is well-established, nature's own fluorine chemistry is a rare and fascinating field. This technical guide provides an in-depth exploration of the natural occurrence of organofluorine compounds in microorganisms, focusing on the producing organisms, the biosynthetic pathways, and the methodologies for their study.

Naturally Occurring Microbial Organofluorines

To date, only a handful of microorganisms are known to naturally produce organofluorine compounds. These unique metabolites are primarily produced by bacteria of the genus Streptomyces. The most well-characterized organofluorine-producing microorganisms and their products are detailed below.

Streptomyces cattleya: The Dual Producer

Streptomyces cattleya is a soil bacterium renowned for its ability to produce two distinct organofluorine compounds: fluoroacetate and 4-fluorothreonine.[1][2][3][4] The biosynthesis of these compounds is initiated by the remarkable fluorinase enzyme, which catalyzes the formation of a carbon-fluorine bond.

-

Fluoroacetate: A potent metabolic toxin, fluoroacetate mimics acetate and can disrupt the citric acid cycle.[5] Its production in S. cattleya is a defense mechanism.

-

4-Fluorothreonine: This fluorinated amino acid is an antibiotic.[1][2]

Streptomyces calvus: The Architect of Nucleocidin

Streptomyces calvus is the producer of nucleocidin, a complex fluorinated nucleoside antibiotic.[6][7] The biosynthesis of nucleocidin is distinct from that of fluoroacetate and 4-fluorothreonine and does not involve the same fluorinase enzyme, suggesting an independent evolutionary path for fluorine metabolism.[6]

Quantitative Data on Organofluorine Production

The production of organofluorine compounds by microorganisms is influenced by fermentation conditions, particularly the availability of fluoride ions in the medium. The following tables summarize the available quantitative data on the production of these rare metabolites.

| Microorganism | Organofluorine Compound | Production Titer | Fermentation Conditions | Reference(s) |

| Streptomyces cattleya | Fluoroacetate | 1.2 mM | Chemically defined medium with 2 mM fluoride, cultured for 28 days. | [8] |

| Streptomyces cattleya | 4-Fluorothreonine | 0.5 mM | Chemically defined medium with 2 mM fluoride, cultured for 28 days. | [8] |

| Streptomyces virens and Streptomyces aureorectus | Nucleocidin | 30-fold greater than S. calvus | Not specified | [9] |

Table 1: Production of Organofluorine Compounds by Streptomyces Species

Biosynthetic Pathways

The enzymatic pathways leading to the formation of these organofluorine compounds are areas of intense research. Understanding these pathways is crucial for potential bioengineering efforts to produce novel fluorinated molecules.

Biosynthesis of Fluoroacetate and 4-Fluorothreonine in Streptomyces cattleya

The biosynthesis of both fluoroacetate and 4-fluorothreonine in S. cattleya originates from the enzymatic fluorination of S-adenosylmethionine (SAM) by the fluorinase enzyme. This initial product, 5'-fluoro-5'-deoxyadenosine (5'-FDA), is then further metabolized to yield the final fluorinated products.[10]

Biosynthesis of Nucleocidin in Streptomyces calvus

The biosynthesis of nucleocidin is more complex and involves a dedicated gene cluster. While the precise fluorination mechanism is still under investigation, it is known to be independent of the fluorinase found in S. cattleya. The pathway involves modifications to an adenosine precursor.

Experimental Protocols

The study of microbial organofluorines requires specific methodologies for cultivation, isolation, and analysis. The following sections provide detailed protocols for key experiments.

Fermentation of Organofluorine-Producing Microorganisms

4.1.1. Streptomyces cattleya for Fluoroacetate and 4-Fluorothreonine Production

-

Medium: A chemically defined medium is recommended for consistent production. A suitable medium contains (per liter): 10 g glucose, 2 g asparagine, 1 g K2HPO4, 0.5 g MgSO4·7H2O, 0.01 g FeSO4·7H2O, and 2 mM sodium fluoride (NaF). Adjust the pH to 7.0.

-

Inoculation: Inoculate the medium with a fresh spore suspension or a vegetative culture of S. cattleya.

-

Incubation: Incubate at 28-30°C with shaking (200 rpm) for up to 28 days.[8] Production of fluoroacetate typically precedes that of 4-fluorothreonine.[11]

4.1.2. Streptomyces calvus for Nucleocidin Production

-

Medium: A complex medium such as Tryptic Soy Broth (TSB) can be used for initial growth, followed by transfer to a production medium. A defined production medium can also be used, similar to that for S. cattleya, but may require optimization for nucleocidin yield.

-

Inoculation: Inoculate with a seed culture of S. calvus.

-

Incubation: Incubate at 28-30°C with shaking (200 rpm) for 7-10 days.[12]

Isolation and Purification of Organofluorine Compounds

4.2.1. Fluoroacetate

-

Extraction: Acidify the culture supernatant to pH 2 with HCl and extract with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Concentration: Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.

-

Purification: The crude extract can be further purified by silica gel chromatography using a gradient of methanol in chloroform.

4.2.2. 4-Fluorothreonine

-

Ion-Exchange Chromatography: Apply the culture supernatant to a cation exchange column (e.g., Dowex 50W-X8, H+ form).

-

Elution: Wash the column with water to remove unbound components. Elute the bound amino acids, including 4-fluorothreonine, with a gradient of ammonium hydroxide (e.g., 0.1 to 2 M).

-

Further Purification: The fractions containing 4-fluorothreonine can be further purified by reversed-phase HPLC.

4.2.3. Nucleocidin

-

Adsorption Chromatography: Pass the culture supernatant through a column packed with a macroporous adsorbent resin (e.g., Amberlite XAD series).[13]

-

Elution: Wash the column with water and then elute with a gradient of methanol in water.

-

Purification: The fractions containing nucleocidin can be concentrated and further purified by reversed-phase HPLC.[14][15]

Analytical Methods

4.3.1. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a powerful, non-destructive technique for the specific detection and quantification of organofluorine compounds.[16][17][18][19]

-

Sample Preparation: Lyophilize the culture supernatant or purified fraction and redissolve in D2O containing a known concentration of a fluorine-containing internal standard (e.g., trifluoroacetic acid).

-

Acquisition Parameters: Acquire 19F NMR spectra on a high-field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of at least 5 times the longest T1 of the signals of interest, and proton decoupling.[20][21]

-

Quantification: Integrate the signals corresponding to the organofluorine compounds and the internal standard to determine their concentrations.

4.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of organofluorine compounds, especially for complex molecules like nucleocidin.[22][23][24]

-

Chromatography: Use a reversed-phase C18 column with a gradient of acetonitrile in water containing 0.1% formic acid.[22]

-

Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode, depending on the compound. For quantification, use multiple reaction monitoring (MRM) by selecting precursor and product ion transitions specific to the target analyte.[24]

Experimental Workflows and Genetic Analysis

The discovery and characterization of novel organofluorine compounds and their biosynthetic pathways often follow a systematic workflow. Genetic manipulation of the producing organisms is a key step in elucidating these pathways.

General Workflow for Discovery and Characterization

Gene Knockout in Streptomyces for Biosynthetic Pathway Elucidation

Creating targeted gene deletions in Streptomyces is essential to confirm the function of genes within a biosynthetic cluster.[25][26][27][28]

-

Construct a Gene Deletion Cassette: Using PCR, amplify the upstream and downstream flanking regions of the target gene and ligate them together, often with an antibiotic resistance marker in between.

-

Vector Ligation: Clone the deletion cassette into a suitable E. coli-Streptomyces shuttle vector that cannot replicate in Streptomyces.

-

Conjugation: Transfer the plasmid from an E. coli donor strain to the Streptomyces recipient strain via intergeneric conjugation.

-

Selection of Mutants: Select for exconjugants that have incorporated the resistance marker. Single-crossover events will be resistant to both the vector marker and the cassette marker, while double-crossover (gene knockout) mutants will only be resistant to the cassette marker.

-

Verification: Confirm the gene deletion by PCR and analyze the mutant for the loss of production of the organofluorine compound.

This technical guide provides a comprehensive overview of the current knowledge on naturally occurring organofluorine compounds in microorganisms. The provided data, protocols, and diagrams serve as a valuable resource for researchers venturing into this exciting and underexplored area of natural product chemistry and drug discovery. The continued investigation of these rare metabolic pathways holds the promise of uncovering novel biocatalysts and expanding the repertoire of fluorinated molecules for therapeutic applications.

References

- 1. scispace.com [scispace.com]

- 2. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Frontiers | Identification of Two Novel Fluorinases From Amycolatopsis sp. CA-128772 and Methanosaeta sp. PtaU1.Bin055 and a Mutant With Improved Catalytic Efficiency With Native Substrate [frontiersin.org]

- 7. Streptomyces calvus - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of fluorinated secondary metabolites by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00081E [pubs.rsc.org]

- 10. The Fluorinase from Streptomyces cattleya Is Also a Chlorinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of fluoroacetate from fluoride, glycerol, and beta-hydroxypyruvate by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of 5′-O-sulfamyladenosine and related 3′-O-β-glucosylated adenosines from the nucleocidin producer Streptomyces calvus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparative separation of echinocandin B from Aspergillus nidulans broth using macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]

- 15. thestacks.org [thestacks.org]

- 16. Facile Bioinspired Preparation of Fluorinase@Fluoridated Hydroxyapatite Nanoflowers for the Biosynthesis of 5′-Fluorodeoxy Adenosine [mdpi.com]

- 17. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biopharma-asia.com [biopharma-asia.com]

- 19. 19Flourine NMR [chem.ch.huji.ac.il]

- 20. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. rsc.org [rsc.org]

- 24. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biomedres.us [biomedres.us]

The Mechanism of 4-Fluoroglutamic Acid Action on Glutamate Decarboxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 4-fluoroglutamic acid (4-F-Glu) on glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). A comprehensive review of the available literature indicates that all stereoisomers of 4-fluoroglutamate act as competitive inhibitors of GAD. This guide summarizes the quantitative inhibition data, details the experimental protocols used for these assessments, and presents visual representations of the inhibitory mechanism and experimental workflows. The D-erythro isomer of 4-F-Glu has been identified as the most potent inhibitor, exhibiting a slight degree of irreversible inhibition, the precise mechanism of which remains to be fully elucidated. This document serves as a critical resource for researchers investigating GAD modulation and developing novel therapeutic agents targeting the GABAergic system.

Introduction

Glutamate decarboxylase (GAD; EC 4.1.1.15) plays a crucial role in the central nervous system by catalyzing the conversion of L-glutamate to GABA. The balance between excitatory glutamatergic and inhibitory GABAergic neurotransmission is vital for normal brain function, and its disruption is implicated in various neurological and psychiatric disorders. Consequently, GAD has emerged as a significant target for drug development. Fluorinated amino acids, due to their structural similarity to natural substrates and the unique electronic properties of fluorine, are a valuable class of enzyme inhibitors. This guide focuses on the interaction between the four stereoisomers of this compound and GAD, providing a detailed overview of their inhibitory effects.

Quantitative Data on GAD Inhibition by this compound Stereoisomers

The inhibitory effects of the four stereoisomers of this compound on rat brain glutamate decarboxylase have been quantitatively assessed. The data, summarized from the study by Drsata et al. (2000), are presented below.[1][2]

| Stereoisomer | Concentration (M) | % Inhibition (in the presence of 1.23 x 10⁻² M L-glutamate) | Inhibition Type | Kᵢ (M) | Reversibility |

| D-erythro | 1 x 10⁻² | ~70% | Competitive | 2 x 10⁻³ | Mostly Reversible (small amount of irreversibility) |

| L-threo | 1 x 10⁻² | ~45% | Competitive | 8 x 10⁻³ | Reversible |

| L-erythro | 1 x 10⁻² | ~36% | Competitive | 1.1 x 10⁻² | Reversible |

| D-threo | 1 x 10⁻² | ~31% | Competitive | 1.1 x 10⁻² | Reversible |

Table 1: Inhibitory parameters of this compound stereoisomers on rat brain GAD.

Mechanism of Action

Competitive Inhibition

All four stereoisomers of this compound have been shown to inhibit glutamate decarboxylase in a competitive manner.[1][2] This indicates that they bind to the active site of the enzyme, competing with the natural substrate, L-glutamate. The binding of the inhibitor to the active site prevents the substrate from binding and subsequent conversion to GABA. The inhibition by all stereoisomers was found to be independent of the concentration of the cofactor, pyridoxal-5'-phosphate (PLP), suggesting that the inhibitors do not interfere with cofactor binding.[1]

Partial Irreversible Inhibition by D-erythro-4-Fluoroglutamic Acid

Dialysis experiments have shown that the inhibition by the D-erythro isomer is not completely reversible, with a small amount of the inhibitory effect remaining after extensive dialysis.[1][2] The exact mechanism for this partial irreversible inhibition has not been definitively established. One hypothesis is that the D-erythro isomer, upon binding to the active site, may undergo a slow, enzyme-catalyzed elimination of hydrogen fluoride. This could lead to the formation of a reactive intermediate that subsequently forms a covalent bond with a nucleophilic residue in the active site of GAD, leading to irreversible inactivation. This type of mechanism-based inactivation, or "suicide inhibition," has been observed with other fluorinated inhibitors of PLP-dependent enzymes.

Experimental Protocols

Preparation of Rat Brain Glutamate Decarboxylase

A crude enzyme preparation of GAD from rat brain can be obtained following established procedures. The general workflow involves:

-

Homogenization: Rat brains are homogenized in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.7) to disrupt the cells and release the enzyme.

-

Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris, yielding a supernatant containing the soluble GAD.

-

Dialysis: The supernatant may be dialyzed against the same buffer to remove small molecule contaminants.

Glutamate Decarboxylase Activity Assay (Radiometric Method)

The activity of GAD is commonly determined by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]glutamate.

-

Reaction Mixture Preparation: The assay mixture typically contains the enzyme preparation, L-[1-¹⁴C]glutamate, and pyridoxal-5'-phosphate in a buffered solution (e.g., 0.1 M sodium phosphate buffer, pH 6.7).

-

Inhibition Studies: For inhibition assays, various concentrations of the this compound stereoisomers are included in the reaction mixture.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period (e.g., 30 minutes).

-

Trapping of ¹⁴CO₂: The reaction is stopped, and the liberated ¹⁴CO₂ is trapped in a suitable base (e.g., 30% KOH).

-

Quantification: The amount of trapped ¹⁴CO₂ is quantified using liquid scintillation counting.

Determination of Inhibition Type and Kᵢ Values

The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ) are determined by performing the GAD activity assay at various substrate and inhibitor concentrations. The data are then analyzed using graphical methods, such as the Lineweaver-Burk plot, where the reciprocal of the reaction velocity is plotted against the reciprocal of the substrate concentration.

Reversibility of Inhibition (Dialysis)

To assess the reversibility of the inhibition, the following protocol is used:

-

Pre-incubation: The GAD preparation is pre-incubated with the inhibitor for a specific time (e.g., 30 minutes).

-

Dialysis: The enzyme-inhibitor mixture is then dialyzed extensively against a large volume of buffer (e.g., 0.1 M phosphate buffer, pH 6.7) for several hours, with multiple buffer changes, to remove any unbound inhibitor.

-

Activity Measurement: The activity of the dialyzed enzyme is measured and compared to a control enzyme preparation that was treated identically but without the inhibitor. A recovery of enzyme activity indicates reversible inhibition, while a persistent loss of activity suggests irreversible inhibition.

Conclusion

The stereoisomers of this compound are effective competitive inhibitors of glutamate decarboxylase, with the D-erythro isomer demonstrating the highest potency. The primarily reversible nature of this inhibition, coupled with the partial irreversibility of the D-erythro isomer, presents an interesting avenue for the design of novel GAD modulators. Further research, including X-ray crystallography and computational modeling studies, is warranted to elucidate the precise molecular interactions within the GAD active site and to fully understand the mechanism of the partial irreversible inhibition. This detailed understanding will be instrumental in the rational design of next-generation therapeutics targeting the GABAergic system for the treatment of a range of neurological disorders.

References

Early Studies on 4-Fluoroglutamic Acid as a Glutamic Acid Mimic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroglutamic acid (4-FGA) has long been a subject of interest in neurochemistry and enzymology as a mimic of the endogenous neurotransmitter and metabolite, L-glutamic acid. The introduction of a fluorine atom at the 4-position of the glutamate backbone imparts unique electronic properties without significantly altering the molecule's overall size, making it a valuable tool for probing the structure and function of glutamate-binding proteins. This technical guide provides an in-depth overview of the foundational, early studies that characterized the synthesis, enzymatic interactions, and neuroexcitatory properties of 4-FGA, with a focus on the core findings that have paved the way for its contemporary applications.

Data Presentation

The following tables summarize the key quantitative data from early and informative studies on the interaction of this compound stereoisomers with key enzymes in glutamate metabolism.

Table 1: Inhibition of Rat Brain Glutamate Decarboxylase (GAD) by 4-Fluoroglutamate Stereoisomers

| Stereoisomer | Inhibition Type | Ki (mM)[1] |

| D-erythro-4-F-Glu | Competitive | 2.0[1] |

| L-threo-4-F-Glu | Competitive | 5.0 |

| D-threo-4-F-Glu | Competitive | 11.0[1] |

| L-erythro-4-F-Glu | Competitive | 11.0[1] |

Data from Drsata et al. (2000). The study found that all stereoisomers of 4-F-Glu competitively inhibited the decarboxylation of L-glutamate. The D-erythro isomer was the most potent inhibitor.

Table 2: Comparative Enzymology of 4-Fluoroglutamate Diastereoisomers with Glutamate-Utilizing Enzymes

| Enzyme | Substrate | Specific Activity (nmol/min/µg) |

| Glutamate Dehydrogenase | L-Glutamate | 149 ± 5 |

| (2S,4R)-4-FGlu | 74 ± 4 | |

| (2S,4S)-4-FGlu | 155 ± 9 | |

| Glutamine Synthetase | (2S,4R)-4-FGlu | Poor substrate, strong inhibitor |

| (2S,4S)-4-FGlu | Poor substrate, strong inhibitor |

Data from Cooper et al. (2016). This more recent but comprehensive study provides valuable comparative data. Both (2S,4R)- and (2S,4S)-4-FGlu were found to be poor substrates but strong inhibitors of glutamine synthetase. (2S,4S)-4-FGlu was a good substrate for glutamate dehydrogenase, comparable to L-glutamate itself, while the (2S,4R) diastereomer was a moderate substrate.

Experimental Protocols

Detailed methodologies from key early studies are provided below to facilitate the replication and extension of these foundational experiments.

Synthesis of this compound (Tolman, 1993)

This protocol describes an optimized method for the synthesis of this compound based on the Michael addition.

1. Preparation of Ethyl 2-fluoroacrylate (3a):

-

Ethyl 2-fluoro-3-hydroxypropionate is subjected to pyrolysis to yield ethyl 2-fluoroacrylate.

-

The reaction is conducted under vacuum (15 mmHg) with slow heating to 100-120 °C, followed by a final heating phase at 150 °C for 15 minutes.

-

The product is collected in a cooled trap and used in the subsequent step without further purification.

2. Michael Addition:

-

Diethyl acetamidomalonate (2a) is reacted with ethyl 2-fluoroacrylate (3a) in the presence of a catalytic amount of sodium ethoxide in absolute ethanol.

-

The reaction mixture is allowed to stand at room temperature for 5 hours and then refrigerated overnight to crystallize the adduct (4a).

-

The crystals are filtered, washed with cold ethanol, and dried.

3. Hydrolysis:

-

The adduct (4a) is hydrolyzed by refluxing with concentrated hydrochloric acid.

-

The resulting solution is evaporated to dryness, and the residue is dissolved in water.

-

The pH is adjusted with pyridine to precipitate the this compound.

-

Crystallization is completed by the addition of ethanol, and the final product is collected by filtration.

Enzymatic Assay for Glutamate Decarboxylase (GAD) Inhibition (Drsata et al., 2000)

This protocol details the method used to determine the inhibitory effect of 4-FGA stereoisomers on GAD activity.

1. Enzyme Preparation:

-

Rat brains are homogenized in a phosphate buffer containing pyridoxal-5'-phosphate (PLP) and 2-mercaptoethanol.

-

The homogenate is centrifuged, and the supernatant is used as the source of GAD.

2. Inhibition Assay:

-

The reaction mixture contains a phosphate buffer, PLP, L-[1-¹⁴C]glutamic acid as the substrate, and varying concentrations of the 4-fluoroglutamate stereoisomers.

-

The reaction is initiated by the addition of the enzyme preparation and incubated at 37 °C.

-

The amount of ¹⁴CO₂ produced is measured by liquid scintillation counting.

3. Data Analysis:

-

The type of inhibition and the Ki values are determined using Lineweaver-Burk plots.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis (Donnelly et al., 2007)

This method was used to resolve and quantify the enantiomers of this compound.

1. Derivatization:

-

The N-trifluoroacetyl methyl esters of the 4-fluoroglutamate enantiomers are prepared.

-

Lyophilized samples are treated with a mixture of methanol and acetyl chloride.

-

After solvent removal, trifluoroacetic anhydride and dichloromethane are added.

2. GC-MS Analysis:

-

The derivatized samples are injected onto a Chirasil-L-Val column.

-

Helium is used as the carrier gas.

-

The mass spectrometer is operated in electron impact mode to detect and quantify the separated enantiomers.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the study of this compound.

References

4-Fluoroglutamic Acid: A Precision Probe for Elucidating Enzymatic Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism and neurotransmission, glutamate stands as a central player. Its roles are diverse, ranging from a key excitatory neurotransmitter to a fundamental building block for proteins and a crucial intermediate in nitrogen metabolism. The enzymes that catalyze the transformations of glutamate are thus of paramount importance in health and disease, representing significant targets for therapeutic intervention. Understanding the precise mechanisms of these enzymes is a critical endeavor in drug discovery and biomedical research. 4-Fluoroglutamic acid, a fluorinated analog of glutamate, has emerged as a powerful chemical tool to probe the intricacies of glutamate-utilizing enzymes. The introduction of a fluorine atom, with its unique steric and electronic properties, provides a subtle yet impactful modification that can reveal mechanistic details, map active sites, and serve as a potent and specific inhibitor. This technical guide provides a comprehensive overview of the application of this compound as a mechanistic probe, with a focus on its synthesis, its interactions with key enzymes, and detailed experimental protocols for its use.

Synthesis of this compound Stereoisomers

The stereochemistry at both the α- and γ-carbons of this compound is critical for its specific interactions with enzymes. Consequently, the stereospecific synthesis of all four stereoisomers—(2S,4R), (2S,4S), (2R,4S), and (2R,4R)—is essential for detailed mechanistic studies. Various synthetic routes have been developed to achieve this, often employing chiral precursors and stereoselective fluorination techniques.

A common strategy involves the use of pyroglutamic acid derivatives or other cyclic precursors to control the stereochemistry. Nucleophilic fluorination, often using reagents like diethylaminosulfur trifluoride (DAST), is a key step in introducing the fluorine atom with a defined stereochemical outcome. The subsequent hydrolysis of the lactam ring yields the desired this compound stereoisomer.

Probing Glutamate-Utilizing Enzymes

The strategic placement of the highly electronegative fluorine atom at the C4 position of glutamic acid significantly alters the electronic properties of the molecule without a drastic change in its size. This modification makes this compound an invaluable tool for studying the mechanisms of several key glutamate-metabolizing enzymes.

Glutamate Racemase

Glutamate racemase is a bacterial enzyme that catalyzes the interconversion of L-glutamate and D-glutamate, the latter being an essential component of the peptidoglycan cell wall in many bacteria. As this enzyme is absent in humans, it represents an attractive target for the development of novel antibiotics. This compound can serve as a valuable probe to investigate the mechanism of this racemization, which is thought to proceed through a carbanionic intermediate stabilized by the enzyme's active site residues. The electron-withdrawing fluorine atom can influence the stability of this intermediate, providing insights into the transition state of the reaction.

Glutamine Synthetase

Glutamine synthetase is a crucial enzyme in nitrogen metabolism, responsible for the ATP-dependent synthesis of glutamine from glutamate and ammonia. This enzyme is a key player in ammonia detoxification and the biosynthesis of nitrogen-containing compounds. The (2S,4R) stereoisomer of 4-fluoroglutamate has been shown to be a potent inhibitor of sheep brain glutamine synthetase[1]. The fluorinated analog can mimic the substrate glutamate and bind to the active site, allowing for the study of the enzyme's substrate recognition and catalytic mechanism.

Glutamate Decarboxylase

Glutamate decarboxylase (GAD) is the enzyme responsible for the synthesis of the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate. GAD is a critical enzyme in the central nervous system, and its dysfunction has been implicated in various neurological disorders. All four stereoisomers of 4-fluoroglutamate have been shown to inhibit rat brain glutamate decarboxylase in a competitive manner[2][3]. The varying inhibitory potencies of the different stereoisomers provide valuable information about the steric and electronic requirements of the GAD active site.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and its natural counterpart, L-glutamate, with key enzymes.

Table 1: Inhibition of Rat Brain Glutamate Decarboxylase by 4-Fluoroglutamate Stereoisomers [2]

| Inhibitor (Stereoisomer) | Inhibition Type | Ki (mM) |

| D-erythro-4-F-Glu | Competitive | 2 |

| D-threo-4-F-Glu | Competitive | 11 |

| L-erythro-4-F-Glu | Competitive | 11 |

| L-threo-4-F-Glu | Competitive | Not specified |

Table 2: Kinetic Parameters for Glutamate Racemase with L-Glutamate

| Enzyme Source | Km (mM) | kcat (s-1) | Reference |

| Fusobacterium nucleatum | 1.04 ± 0.07 | 17.4 ± 0.8 | [4] |

Note: Specific kinetic data (Km, kcat, Ki) for the interaction of this compound with glutamate racemase and a specific Ki value for glutamine synthetase were not available in the reviewed literature.

Experimental Protocols

Synthesis of this compound

Detailed synthetic procedures for the various stereoisomers of this compound are described in the literature[5][6][7][8][9]. A general, exemplary multi-step synthesis is outlined below:

-

Starting Material: A suitable chiral precursor, such as a derivative of pyroglutamic acid, is chosen to set the stereochemistry at the α-carbon.

-

Introduction of a Hydroxyl Group: A hydroxyl group is introduced at the 4-position with the desired stereochemistry.

-

Fluorination: The hydroxyl group is replaced by fluorine using a nucleophilic fluorinating agent (e.g., DAST). This step is often stereospecific.

-

Deprotection and Hydrolysis: Protecting groups are removed, and the lactam ring (if present) is hydrolyzed under acidic conditions to yield the final this compound product.

-

Purification: The final product is purified using techniques such as ion-exchange chromatography and crystallization.

Enzyme Assays

This assay measures the conversion of D-glutamate to L-glutamate.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM CHES buffer, pH 9.2

-

5 mM NAD+

-

37.5 units of bovine L-glutamate dehydrogenase

-

2.5 mM ADP

-

0.65 mM INT (p-iodonitrotetrazolium violet)

-

2 units of diaphorase

-

Variable concentrations of D-glutamic acid

-

-

Enzyme Addition: Initiate the reaction by adding purified glutamate racemase.

-

Detection: Monitor the increase in absorbance at a specific wavelength corresponding to the reduction of INT, which is coupled to the oxidation of L-glutamate by glutamate dehydrogenase.

-

Data Analysis: Determine initial reaction velocities and calculate kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation. For inhibition studies, include varying concentrations of this compound and analyze the data using appropriate models (e.g., Lineweaver-Burk plots) to determine the Ki and the type of inhibition.

This assay measures the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine.

-

Reaction Buffer: Prepare an assay buffer containing:

-

50 mM Imidazole-HCl, pH 6.8

-

50 mM L-glutamine

-

25 mM hydroxylamine

-

25 mM sodium arsenate

-

2 mM MnCl2

-

0.16 mM ADP

-

-

Enzyme Preparation: Prepare cell or tissue lysates containing glutamine synthetase.

-

Reaction Initiation: Add the enzyme preparation to the reaction buffer and incubate at 37°C.

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution containing FeCl3 in HCl and trichloroacetic acid. This forms a colored complex with γ-glutamyl hydroxamate.

-

Measurement: Measure the absorbance at 540-560 nm.

-

Quantification: Determine the amount of product formed using a standard curve of γ-glutamyl hydroxamate. For inhibition studies, pre-incubate the enzyme with this compound before adding the substrate.

This assay measures the production of GABA, which is subsequently measured in a coupled enzymatic reaction that produces a fluorescent product.

-

Sample Preparation: Homogenize tissue samples in ice-cold GAD Assay Buffer and prepare a supernatant.

-

Reaction Mix: Prepare a reaction mix containing GAD substrate, a converter enzyme, and a developer that generates a fluorescent product in the presence of the product of the GAD reaction.

-

Reaction Initiation: Add the sample to the reaction mix.

-

Incubation: Incubate at 37°C, protected from light.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for a resorufin-based assay).

-

Data Analysis: Calculate the GAD activity based on a standard curve. For inhibition studies with this compound, include the inhibitor in the reaction mixture and determine its effect on the reaction rate.

Visualizations

Metabolic Pathway of Glutamate

Caption: Metabolic pathways of glutamate and points of interrogation by this compound.

Experimental Workflow for Enzyme Inhibition Assay

Caption: A generalized experimental workflow for determining enzyme inhibition kinetics using this compound.

Conclusion

This compound is a versatile and powerful tool for the investigation of glutamate-metabolizing enzymes. Its ability to act as a substrate mimic, a potent inhibitor, and a stereospecific probe provides researchers with a unique avenue to explore enzymatic mechanisms at a molecular level. The detailed understanding of enzyme structure and function facilitated by this compound is crucial for the rational design of novel therapeutics targeting these important enzyme classes. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable chemical probe in their scientific pursuits.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Inhibition of glutamate racemase by substrate-product analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of glutamine synthetase and their potential application in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic acid/base residues of glutamate racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. m.youtube.com [m.youtube.com]

Theoretical Models of 4-Fluoroglutamic Acid Binding to Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models used to understand the binding of 4-fluoroglutamic acid to various enzymes. It is designed to be a valuable resource for researchers in enzymology, computational chemistry, and drug development.

Introduction to this compound

This compound is a fluorinated analog of the non-essential amino acid, glutamic acid. The introduction of a fluorine atom at the 4-position significantly alters the electronic properties of the molecule, making it a valuable tool for probing enzyme active sites and a potential lead compound for inhibitor design. Its stereoisomers have been shown to interact with a range of enzymes involved in amino acid metabolism, exhibiting behaviors from potent inhibition to serving as substrates.

Enzyme Interactions of this compound

This compound and its derivatives have been shown to interact with several key enzymes in glutamate and glutamine metabolism. The nature of these interactions is highly dependent on the specific enzyme and the stereochemistry of the this compound isomer.

Quantitative Data on Enzyme Interactions

| Enzyme | Organism/Source | Ligand | Interaction Type | Quantitative Data (Ki, IC50, Km) | Reference(s) |

| Glutamine Synthetase | Not specified | (2S,4R)-4-Fluoroglutamate | Strong Inhibitor | Not Reported | [1] |

| (2S,4S)-4-Fluoroglutamate | Strong Inhibitor | Not Reported | [1] | ||

| Glutamate Dehydrogenase | Not specified | (2S,4R)-4-Fluoroglutamate | Substrate | Moderate to Good | [1] |

| (2S,4S)-4-Fluoroglutamate | Substrate | Moderate to Good | [1] | ||

| Aspartate Aminotransferase | Not specified | (2S,4R)-4-Fluoroglutamate | Substrate | Moderate to Good | [1] |

| (2S,4S)-4-Fluoroglutamate | Substrate | Moderate to Good | [1] | ||

| Alanine Aminotransferase | Not specified | (2S,4R)-4-Fluoroglutamate | Substrate | Moderate to Good | [1] |

| (2S,4S)-4-Fluoroglutamate | Substrate | Moderate to Good | [1] | ||